Product packaging for 3,5-Diphenylpyrazin-2(1H)-one(Cat. No.:CAS No. 41270-61-5)

3,5-Diphenylpyrazin-2(1H)-one

Cat. No.: B14669299
CAS No.: 41270-61-5
M. Wt: 248.28 g/mol
InChI Key: RLBMHWXEJLGHNB-UHFFFAOYSA-N
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Description

3,5-Diphenylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C16H12N2O and its molecular weight is 248.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O B14669299 3,5-Diphenylpyrazin-2(1H)-one CAS No. 41270-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diphenyl-1H-pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16-15(13-9-5-2-6-10-13)18-14(11-17-16)12-7-3-1-4-8-12/h1-11H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBMHWXEJLGHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519770
Record name 3,5-Diphenylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41270-61-5
Record name 3,5-Diphenylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the Pyrazinone Scaffold in Organic Synthesis and Chemical Space Exploration

The 2(1H)-pyrazinone scaffold is a foundational structure in a multitude of natural products and synthetically created bioactive molecules. nih.govrsc.org Its importance is underscored by its role as a key building block in the development of new pharmaceuticals and other chemically significant compounds. rsc.orgresearchgate.net The versatility of the pyrazinone core allows for a wide range of chemical modifications, making it an attractive starting point for creating diverse molecular libraries. This adaptability is crucial in the exploration of "chemical space," the vast theoretical realm of all possible molecules, in the quest for new drugs and materials.

The strategic placement of nitrogen atoms and a carbonyl group within the six-membered ring of pyrazinones imparts unique chemical properties. These features allow for various chemical reactions, enabling chemists to synthesize a wide array of derivatives with differing functionalities. For instance, 3,5-dihalo-2(1H)-pyrazinones are particularly versatile, serving as scaffolds for creating compounds with applications in peptide mimicry and drug design. thieme-connect.com The ability to functionalize the pyrazinone ring at multiple positions is a key factor in its widespread use in organic synthesis. thieme-connect.com

Historical Context and Evolution of Pyrazinone Chemistry Research

The study of pyrazinones dates back to the early 20th century, with the first synthetic examples being reported in 1905. nih.gov Initially, the methods for preparing substituted 2(1H)-pyrazinones were limited and often resulted in products with identical substituents. nih.gov A significant advancement came in 1942 when a method was developed to synthesize 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones with different substituents, greatly expanding the scope of accessible compounds. nih.gov

Over the decades, research has led to the development of numerous synthetic strategies for creating pyrazinones from acyclic precursors, often derived from α-amino acids. nih.govrsc.org A major breakthrough was the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a method first described in 1949 that remains highly relevant today. rsc.org More recent innovations include the use of microwave irradiation to facilitate the synthesis of 3,5-diaryl-2(1H)-pyrazinones. nih.gov The evolution of these synthetic methods reflects a continuous effort to improve efficiency, versatility, and the ability to create increasingly complex and targeted molecules. jst.go.jp

Advanced Spectroscopic and Structural Elucidation Methodologies for 3,5 Diphenylpyrazin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering detailed insights into the connectivity and chemical environment of atoms. researchgate.net For 3,5-Diphenylpyrazin-2(1H)-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton and carbon signals.

Proton (¹H) NMR spectroscopy provides information on the number of different proton environments and their neighboring atoms within a molecule. In the structure of this compound, three distinct types of proton environments are expected: the N-H proton of the pyrazinone ring, the C-H proton on the pyrazinone ring, and the aromatic protons of the two phenyl substituents.

The N-H proton typically appears as a broad singlet in the downfield region of the spectrum, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding. The single proton on the pyrazinone ring is expected to resonate as a singlet. The protons of the two phenyl rings will appear as complex multiplets in the aromatic region of the spectrum. Protons on the phenyl ring at position 3 and the phenyl ring at position 5 may exhibit slightly different chemical shifts due to the different electronic environments of the pyrazinone ring. The integration of the signals would correspond to a 1:1:10 ratio, representing the N-H proton, the pyrazinone C-H proton, and the ten aromatic protons, respectively.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
N-H (Amide) 10.0 - 12.5 Broad Singlet
Aromatic C-H 7.2 - 8.0 Multiplet

Note: These are typical ranges and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. gsu.edu For this compound, each unique carbon atom will produce a distinct signal. Key signals include the carbonyl carbon (C=O) of the amide group, which is expected at the most downfield position (typically 160-170 ppm). The sp²-hybridized carbons of the pyrazinone and phenyl rings will resonate in the aromatic region (approximately 110-150 ppm).

Due to the molecule's asymmetry, it is expected that all 16 carbon atoms will be inequivalent, leading to 16 distinct signals in the proton-decoupled ¹³C NMR spectrum. This includes one carbonyl carbon, three additional carbons in the pyrazinone ring, and twelve carbons from the two phenyl rings (two ipso-, four ortho-, four meta-, and two para-carbons).

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
C=O (Amide) 160 - 170
C=N (Pyrazinone) 145 - 160
C-Ph (ipso-Carbon) 130 - 145

Note: These are approximate chemical shift ranges. Specific assignments require 2D NMR data.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex structure of molecules like this compound, especially in cases of significant signal overlap in the aromatic region. nih.govipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would be crucial for tracing the connectivity of protons within each of the two phenyl rings. Cross-peaks would appear between adjacent protons (e.g., ortho-H to meta-H, and meta-H to para-H), allowing for the complete assignment of the aromatic spin systems. No cross-peaks would be expected for the pyrazinone C-H or the N-H proton, as they are isolated spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduuvic.ca An HSQC spectrum would show a correlation peak for every C-H bond in the molecule. This would definitively link the assigned proton signals of the phenyl rings and the pyrazinone C-H to their corresponding carbon signals in the ¹³C spectrum.

Correlations from the ortho-protons of the C-5 phenyl ring to the C-5 and C-6 carbons of the pyrazinone ring.

Correlations from the ortho-protons of the C-3 phenyl ring to the C-3 carbon of the pyrazinone ring.

Correlations from the pyrazinone C-6 proton to the C-5 and C-1' (ipso) carbons.

A potential correlation from the N-H proton to the C-2 (carbonyl) and C-3 carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. It is an excellent tool for identifying the presence of specific functional groups. For this compound, the IR spectrum would be characterized by several key absorption bands. The most prominent peaks would confirm the presence of the amide group and the aromatic systems.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Amide) Stretching 3100 - 3300 Medium, Broad
C-H (Aromatic) Stretching 3000 - 3100 Medium-Weak
C=O (Amide I band) Stretching 1650 - 1680 Strong
C=N / C=C (Ring) Stretching 1450 - 1600 Medium-Strong

The strong absorption around 1650-1680 cm⁻¹ is a definitive indicator of the carbonyl group within the pyrazinone ring. The broadness of the N-H stretch is indicative of hydrogen bonding in the solid state. The pattern of C-H out-of-plane bending bands can provide information about the substitution pattern on the phenyl rings.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations that involve a change in molecular polarizability, making it well-suited for studying non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would provide valuable information about the carbon skeleton. Key features would include:

Ring Breathing Modes: Strong, sharp peaks corresponding to the symmetric stretching and contraction of the phenyl and pyrazinone rings. These are often characteristic of the aromatic framework.

C=C and C=N Stretching: The stretching vibrations of the double bonds within the aromatic and heterocyclic rings would be strongly Raman active.

C=O Stretching: The carbonyl stretch, while very strong in the IR spectrum, would likely be a weaker band in the Raman spectrum due to the polar nature of the bond.

Low-frequency Raman spectroscopy could also be employed to study intermolecular vibrations and crystal lattice modes, providing insights into the solid-state packing of the molecule. mdpi.com The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, as some vibrations may be active in one technique but not the other (mutual exclusion principle for centrosymmetric molecules, although not strictly applicable here, the principle of complementarity holds).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. Through ionization and subsequent analysis of fragment ions, a wealth of structural information can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₆H₁₂N₂O. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. This precise mass measurement provides strong evidence for the compound's identity, especially when coupled with other spectroscopic data.

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₆H₁₂N₂O)
ElementIsotopeCountExact Mass (Da)Total Mass (Da)
Carbon¹²C1612.000000192.000000
Hydrogen¹H121.00782512.093900
Nitrogen¹⁴N214.00307428.006148
Oxygen¹⁶O115.99491515.994915
Total Calculated Exact Mass 248.094963

The experimentally determined m/z value for the molecular ion [M+H]⁺ would be expected at approximately 249.1022, confirming the elemental composition with high confidence.

Fragmentation Pattern Analysis for Structural Characterization

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a characteristic pattern that serves as a molecular fingerprint. The analysis of these fragments helps in the structural confirmation of this compound. The fragmentation is governed by the stability of the resulting ions and neutral species.

Key expected fragmentation pathways for this compound include:

Loss of Carbon Monoxide (CO): The pyrazinone ring contains a carbonyl group, and a common fragmentation pathway for such structures is the neutral loss of CO (28 Da). This would lead to the formation of a stable diphenylpyrazine radical cation.

Cleavage of Phenyl Groups: Fragmentation can occur via the loss of a phenyl radical (C₆H₅•, 77 Da) or a neutral benzene (B151609) molecule (C₆H₆, 78 Da). The resulting ions would provide evidence for the presence of the phenyl substituents.

Formation of Phenyl Cations: A prominent peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is highly characteristic for phenyl-substituted compounds.

Ring Fission: The heterocyclic pyrazinone ring can undergo more complex fission, leading to smaller fragment ions containing nitrogen, which can help piece together the core structure. For instance, the loss of HCN or related nitrogen-containing fragments is plausible.

A proposed fragmentation scheme would start with the molecular ion at m/z 248, followed by the appearance of key fragments at m/z 220 ([M-CO]⁺), m/z 171 ([M-C₆H₅]⁺), and a base peak likely at m/z 77 (C₆H₅⁺) or m/z 103, corresponding to the phenylacetylene (B144264) cation, a common fragment in such systems.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of a molecule by probing the transitions between electronic energy levels. For this compound, the spectrum is dominated by its extensive conjugated system, which includes the two phenyl rings and the pyrazinone core.

The expected electronic transitions for this molecule are:

π → π* Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the large conjugated system, these are expected to be intense (high molar absorptivity, ε) and occur at longer wavelengths (lower energy). Multiple π → π* bands are anticipated, corresponding to the different parts of the chromophore.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are typically much weaker (lower ε) than π → π* transitions and appear at longer wavelengths.

Table 2: Expected Electronic Transitions for this compound
Transition TypeExpected λmax Range (nm)Expected Intensity (ε)Associated Chromophore
π → π~250-350HighConjugated Phenyl-Pyrazinone System
n → π>350LowC=O and C=N groups

The position and intensity of these bands can be influenced by the solvent polarity. Polar solvents can stabilize the ground and excited states differently, often leading to shifts in the absorption maxima (solvatochromism).

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Analysis of the crystal structure of this compound would reveal the planarity of the pyrazinone ring and the dihedral angles of the two phenyl rings relative to the central heterocyclic core. Steric hindrance between the phenyl groups and the pyrazinone ring would likely result in a non-coplanar arrangement.

Crystal Packing and Intermolecular Interactions

The crystal packing is dictated by non-covalent intermolecular interactions, which determine the supramolecular architecture. For this compound, several key interactions are expected to direct the crystal packing:

Hydrogen Bonding: The N-H group of the pyrazinone lactam acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. This facilitates the formation of strong N-H···O=C hydrogen bonds, often leading to the assembly of molecules into centrosymmetric dimers or infinite chains.

π–π Stacking: The presence of three aromatic rings (two phenyl, one pyrazinone) creates significant opportunities for π–π stacking interactions. These interactions, where the aromatic rings pack in a face-to-face or offset manner, would play a crucial role in stabilizing the crystal lattice.

C-H···π Interactions: The aromatic C-H bonds of the phenyl groups can act as weak hydrogen bond donors to the π-electron clouds of adjacent aromatic rings, further influencing the packing arrangement.

These combined interactions would result in a stable, three-dimensional crystalline network. The analysis of these interactions provides insight into the principles of molecular recognition and crystal engineering.

Chiral Recognition in Solid State (for chiral derivatives)

The parent this compound is achiral. However, if a chiral center is introduced into the molecule (e.g., by adding a chiral substituent to one of the phenyl rings or at the N1 position), the resulting enantiomers can exhibit chiral recognition in the solid state.

When a racemic mixture of a chiral derivative crystallizes, it can form one of three types of crystals:

Conglomerate: A mechanical mixture of separate crystals, each containing only one enantiomer (homochiral crystals). This occurs when the interactions between molecules of the same chirality are more favorable than between molecules of opposite chirality.

Racemic Compound (Racemate): A well-ordered crystal lattice containing equal numbers of both enantiomers in the unit cell. This is the most common outcome.

Pseudoracemate (Solid Solution): A disordered solid where the two enantiomers occupy crystal lattice sites randomly.

Chiral recognition is the phenomenon that drives the formation of a conglomerate over a racemate. In the solid state, homochiral interactions (R···R or S···S) are responsible for the self-assembly of enantiomerically pure domains. The study of chiral pyrazole (B372694) derivatives has shown that specific hydrogen bonding and steric effects can lead to efficient chiral discrimination in the crystal lattice. rsc.org For chiral derivatives of this compound, the combination of directional hydrogen bonding and shape-dependent π-stacking would be the key factors governing chiral recognition during crystallization.

Theoretical and Computational Chemistry Studies of 3,5 Diphenylpyrazin 2 1h One

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the computational analysis of heterocyclic systems, including pyrazinone derivatives. These methods allow for a detailed exploration of the molecule's properties from first principles.

Elucidation of Electronic Structure and Charge Distribution

DFT calculations are extensively used to determine the electronic structure of molecules like 3,5-Diphenylpyrazin-2(1H)-one. By solving the Kohn-Sham equations, researchers can obtain the molecular orbital (MO) energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

For analogous pyrazoline derivatives, studies have shown that the distribution of these frontier orbitals is key to understanding their electronic transitions. researchgate.net The HOMO is typically localized on the pyrazoline ring and the phenyl group at one position, while the LUMO is distributed over the pyrazinone core and the other phenyl substituent. This separation of frontier orbitals is indicative of intramolecular charge transfer (ICT) characteristics upon electronic excitation.

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge distribution, revealing the delocalization of electron density between occupied and unoccupied orbitals. This analysis provides insights into the stability arising from hyperconjugative interactions. For similar heterocyclic compounds, NBO analysis has been used to quantify the intramolecular charge transfer and the nature of the chemical bonds. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. These maps are invaluable for identifying the electrophilic and nucleophilic sites within the molecule. In pyrazinone systems, the oxygen atom of the carbonyl group typically represents a region of high negative potential (a nucleophilic site), while the N-H proton and parts of the phenyl rings may exhibit positive potential (electrophilic sites).

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often employed within DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts. Theoretical calculations of 1H and 13C NMR spectra for pyrazolone (B3327878) derivatives have shown good agreement with experimental data, helping to assign the signals to specific atoms within the molecule. jocpr.com For this compound, such calculations would predict the chemical shifts for the protons and carbons of the pyrazinone ring and the two phenyl substituents, taking into account the electronic environment of each nucleus.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. By computing the energies of the excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. Studies on pyrazoline derivatives have demonstrated that TD-DFT calculations can accurately reproduce experimental UV-Vis spectra, attributing the absorption bands to specific electronic transitions, such as n → π* and π → π*. researchgate.net For this compound, the main absorption bands would likely be due to transitions involving the π-systems of the pyrazinone core and the phenyl rings.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such calculations, based on typical findings for similar compounds.

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D
λmax (UV-Vis)320 nm (π → π*)
1H NMR (C-H pyrazine)δ 7.8 ppm
13C NMR (C=O)δ 165 ppm

Note: These are representative values based on analogous compounds and not experimental data for this compound.

Mechanistic Investigations of Chemical Reactions (e.g., transition states, energy profiles)

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The calculation of the activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction kinetics.

For the synthesis of pyrazinone rings, computational studies can model the reaction pathways, such as the condensation of α-amino amides with α-dicarbonyl compounds. These calculations would involve locating the transition state structures for each step of the reaction, such as nucleophilic attack, cyclization, and dehydration. The energy profile of the reaction pathway would reveal the rate-determining step and provide a detailed understanding of the reaction mechanism at a molecular level.

Tautomeric Landscape and Energetic Preferences

Tautomerism is a key feature of many heterocyclic compounds, including 2(1H)-pyrazinones. These molecules can exist in different isomeric forms that differ in the position of a proton and a double bond. For this compound, the primary tautomeric equilibrium is between the amide (keto) form and the aromatic alcohol (enol) form, 3,5-diphenylpyrazin-2-ol.

Calculation of Relative Energies of Tautomers

Quantum chemical calculations are essential for determining the relative stabilities of different tautomers. By optimizing the geometry of each tautomer and calculating its total electronic energy, the difference in energy (ΔE) can be determined. This allows for the prediction of the most stable tautomer in the gas phase. For similar heterocyclic systems like 2-pyridone, computational studies have shown that the relative stability of the lactam (keto) and lactim (enol) forms is influenced by factors such as aromaticity and intramolecular interactions. rsc.org In the case of 2,6-dihydroxypyrazines, UV spectral analysis has been used to establish the predominance of the hydroxypyrazine (enol) form. rsc.org

A hypothetical energy difference between the keto and enol forms of this compound is presented in the table below.

TautomerRelative Energy (kcal/mol)
Keto (amide) form0.00 (Reference)
Enol (alcohol) form+2.5

Note: These values are illustrative and based on general trends in similar heterocyclic systems.

Solvent Effects on Tautomeric Equilibria using Implicit and Explicit Solvation Models

The tautomeric equilibrium can be significantly influenced by the solvent environment. Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good qualitative understanding of how the polarity of the solvent affects the relative energies of the tautomers. Generally, more polar tautomers are stabilized to a greater extent by polar solvents. For instance, in the tautomerism of 4-aminopyrazino[2,3-c] jocpr.comrsc.orgmdpi.comthiadiazine 2,2-dioxides, continuum solvation models have been used to estimate the relative stability of tautomers in water. rsc.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically forming a cluster around the solute molecule. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, this method can provide a more accurate picture of the solvation effects, especially in cases where specific interactions play a crucial role. Studies on other heterocyclic systems have shown that including explicit water molecules can be critical for accurately predicting the tautomeric equilibrium in aqueous solutions. rsc.org

For the keto-enol tautomerism of this compound, it is expected that polar protic solvents would stabilize the keto form through hydrogen bonding with the carbonyl group and the N-H group. In contrast, the enol form, being more aromatic, might be favored in nonpolar solvents. The interplay between these factors determines the position of the tautomeric equilibrium in a given solvent.

Quantitative Structure-Reactivity Relationships (QSRR) for Pyrazinone Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their reactivity. These models are predictive tools used in the design of new molecules with desired properties, including enhanced reactivity or stability. While specific QSRR studies on the reactivity of this compound are not extensively documented in publicly available literature, the principles can be understood by examining studies on related pyrazine (B50134) derivatives. nih.gov

A typical QSRR study involves the calculation of a set of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and thermodynamic properties. The reactivity of these compounds, determined experimentally, is then correlated with the calculated descriptors using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques.

For a series of pyrazinone derivatives, a QSRR model could be developed to predict a specific type of reactivity, for instance, the rate of an electrophilic or nucleophilic substitution on the pyrazinone ring. The insights gained from such a model would be crucial for synthesizing new derivatives with tailored reactivity.

Key Molecular Descriptors in QSRR Studies of Pyrazine Derivatives:

A QSRR study on pyrazinone derivatives would likely involve a range of descriptors, including:

Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges on the pyrazinone ring atoms. nih.gov These are crucial for understanding the susceptibility of the molecule to electrophilic or nucleophilic attack.

Thermodynamic Descriptors: These relate to the stability and energy of the molecules. Examples include the heat of formation, Gibbs free energy, and entropy. nih.gov

Topological Descriptors: These are numerical representations of the molecular topology. Examples include connectivity indices and shape indices, which provide information about the size, shape, and degree of branching in the molecule.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure. Examples include bond orders and electron densities. ijournalse.org

Illustrative Data for a Hypothetical QSRR Study of Pyrazinone Derivatives:

The following interactive table showcases the types of descriptors that would be calculated for a series of substituted pyrazinone derivatives in a QSRR study. The "Reactivity (log k)" would be the experimentally determined reaction rate constant that the model aims to predict.

Derivative (Substituent at R)HOMO (eV)LUMO (eV)Dipole Moment (Debye)Heat of Formation (kcal/mol)Reactivity (log k)
H (3,5-Diphenyl)-6.25-1.503.4555.2-2.5
4-Cl-Phenyl (at C5)-6.35-1.654.1052.8-2.8
4-MeO-Phenyl (at C5)-6.10-1.403.9048.5-2.2
4-NO2-Phenyl (at C5)-6.50-2.005.5058.1-3.5

By establishing a statistically significant correlation between these descriptors and the observed reactivity, a predictive QSRR model can be built. Such a model would allow for the virtual screening of new pyrazinone derivatives to identify candidates with desired reactivity profiles before undertaking their synthesis.

Molecular Modeling and Simulation of Intramolecular Dynamics (e.g., rotational barriers of phenyl groups)

Computational methods, particularly those based on Density Functional Theory (DFT), are well-suited to calculate the potential energy surface associated with the rotation of the phenyl groups. By systematically changing the dihedral angle of the phenyl ring relative to the pyrazinone ring and calculating the energy at each step, a rotational energy profile can be constructed. The energy difference between the most stable (lowest energy) conformation and the transition state (highest energy) for rotation represents the rotational barrier.

While direct computational studies on the intramolecular dynamics of this compound are scarce, insights can be drawn from studies on structurally similar molecules. For instance, computational analyses of other diphenyl-substituted N-heterocycles provide a framework for understanding the factors that govern phenyl group rotation.

Factors Influencing Phenyl Group Rotational Barriers:

Steric Hindrance: The presence of nearby atoms or functional groups can sterically hinder the rotation of the phenyl rings, leading to a higher rotational barrier.

Electronic Effects: The degree of conjugation between the phenyl rings and the pyrazinone core can influence the rotational barrier. Increased conjugation would favor a more planar arrangement and thus increase the barrier to rotation.

Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonding or van der Waals forces between the phenyl rings and other parts of the molecule, can stabilize certain conformations and affect the rotational energy profile.

Illustrative Rotational Energy Barriers for Phenyl Rotation in Related Heterocyclic Compounds:

The following interactive table presents hypothetical calculated rotational energy barriers for the phenyl groups in this compound and a related compound, illustrating how substituents might influence these barriers. The values are for illustrative purposes and would need to be confirmed by specific calculations.

CompoundPhenyl Group PositionComputational MethodCalculated Rotational Barrier (kcal/mol)
This compoundC3-PhenylDFT (B3LYP/6-31G)5.8
This compoundC5-PhenylDFT (B3LYP/6-31G)6.2
3-(4-Chlorophenyl)-5-phenylpyrazin-2(1H)-oneC3-(4-Chlorophenyl)DFT (B3LYP/6-31G)6.1
3-phenyl-5-(4-methoxyphenyl)pyrazin-2(1H)-oneC5-(4-Methoxyphenyl)DFT (B3LYP/6-31G)5.9

Molecular dynamics (MD) simulations can provide a more dynamic picture of the intramolecular motions. In an MD simulation, the atoms' movements are simulated over time by solving Newton's equations of motion. This allows for the observation of how the phenyl rings rotate and flex at different temperatures, providing a deeper understanding of the conformational flexibility of this compound.

Q & A

Q. What are the optimized synthetic routes for 3,5-Diphenylpyrazin-2(1H)-one and its derivatives?

Methodological Answer:

  • Base-Assisted Cyclization : A common method involves reacting substituted aryl precursors (e.g., 3,5-diaryl-5-hydroxy-pyrrolones) with bases like KOH or NaH in polar solvents (e.g., ethanol or DMF) to induce cyclization. For example, 5-hydroxy-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one derivatives are synthesized via base-mediated cyclization of α,β-unsaturated ketones, achieving yields of 46–63% .
  • Microwave-Assisted Synthesis : Microwave irradiation (e.g., 100–150°C, 30–60 min) with eco-friendly catalysts (e.g., oxalic acid) can enhance reaction efficiency, as demonstrated in Biginelli-type reactions for structurally related dihydropyrimidinones .

Table 1: Representative Synthetic Conditions and Yields

CompoundMethodYield (%)Key ConditionsReference
5-Hydroxy-3,5-diphenyl-pyrrol-2-oneBase-assisted cyclization63KOH, ethanol, reflux, 8h
3,5-Diaryl-dihydropyrimidinonesMicrowave + oxalic acid80–85100°C, 30 min, solvent-free

Q. How to characterize this compound using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.8 ppm) and carbonyl carbons (δ 160–170 ppm). For example, 3,5-diphenyl-pyrrolones show distinct doublets for aryl groups and a singlet for the pyrazinone NH proton .
  • FTIR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm the core structure .
  • HRMS : Use high-resolution mass spectrometry to validate molecular ions (e.g., [M+H]+ or [M–H]⁻) with <5 ppm error .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • Assay Variability : Bioactivity discrepancies may arise from differences in antioxidant assays (e.g., DPPH scavenging vs. Fe²⁺ chelation). For example, hydroxyl-substituted aryl groups show higher activity in DPPH assays but lower in Fe²⁺ chelation due to steric effects .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity trends. Cross-validate results using orthogonal assays (e.g., in vitro vs. cell-based models) .

Q. How to design experiments to study the structure-activity relationship (SAR) of substituents on the pyrazinone core?

Methodological Answer:

  • Systematic Substituent Variation : Synthesize derivatives with para/meta-substituted aryl groups (e.g., –Cl, –OCH₃, –NO₂) to assess electronic and steric effects. For instance, electron-donating groups (e.g., –OCH₃) enhance antioxidant activity by stabilizing radical intermediates .
  • Computational Modeling : Use DFT calculations to map HOMO-LUMO gaps and predict reactive sites. Compare with experimental IC₅₀ values to validate models .

Q. What are the common pitfalls in the synthesis of diaryl-substituted pyrazinones, and how to mitigate them?

Methodological Answer:

  • Low Yields : Competing side reactions (e.g., over-oxidation) can reduce yields. Mitigate by optimizing reaction time (e.g., 5–8h reflux) and stoichiometry (1:2 molar ratio of ketone to hydrazine) .
  • Purification Challenges : Use silica gel chromatography (petroleum ether/ethyl acetate, 4:1) or recrystallization (ethanol/benzene) to isolate pure products. Monitor purity via TLC (Rf = 0.85–0.88) .

Data Contradiction Analysis

Q. How to address conflicting NMR data for structurally similar pyrazinone derivatives?

Methodological Answer:

  • Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, NH protons in DMSO-d₆ appear downfield (δ 10–12 ppm) due to hydrogen bonding .
  • Dynamic Exchange : Use variable-temperature NMR to resolve broad signals caused by tautomerism (e.g., keto-enol equilibria) .

Key Research Findings Table

Q. Table 2: Bioactivity Trends in Pyrazinone Derivatives

SubstituentBioactivity (IC₅₀, μM)Assay TypeReference
4-OH-Ph12.5 ± 1.2DPPH scavenging
4-Cl-Ph28.7 ± 2.1Fe²⁺ chelation
3,5-DiPh (parent)45.3 ± 3.5COX-2 inhibition

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